molecular formula C15H16N2O B3056642 1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one CAS No. 73030-39-4

1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one

Cat. No.: B3056642
CAS No.: 73030-39-4
M. Wt: 240.3 g/mol
InChI Key: PGKUSHWBQJPFOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6H)-one (hereafter referred to by its IUPAC name) is a polycyclic heterocyclic compound featuring a fused indole and quinolizine framework. Its structure includes a ketone group at position 7 and a stereochemical configuration at the 12b position, typically reported as (12bS) in its enantiopure form . This compound serves as a core scaffold for alkaloid-inspired molecules, with applications in medicinal chemistry and biochemistry. Synthetic routes often involve lactam cyclization, acid-catalyzed rearrangements, or gold-catalyzed cascade reactions to construct the hexahydroindoloquinolizine skeleton . Key physicochemical properties include a molecular formula of C₁₅H₁₆N₂O, a molecular weight of 252.31 g/mol, and distinct stereochemical features critical for biological activity .

Properties

IUPAC Name

2,3,4,6,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-13-9-17-8-4-3-7-12(17)15-14(13)10-5-1-2-6-11(10)16-15/h1-2,5-6,12,16H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKUSHWBQJPFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(=O)C3=C(C2C1)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298758
Record name 1,2,3,4,12,12b-hexahydroindolo[2,3-a]quinolizin-7(6h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73030-39-4
Record name NSC125861
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125861
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3,4,12,12b-hexahydroindolo[2,3-a]quinolizin-7(6h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one typically involves the cyclization of an imine precursor with acrylic acid, followed by reduction. One efficient method involves the use of tryptophan and dihydropyran as starting materials. The process includes a Pictet-Spengler acid-catalyzed condensation of tryptophan with 3,4-dihydro-2H-pyran, yielding a tetrahydro-β-carboline intermediate. This intermediate undergoes oxidative decarboxylation and subsequent ring closure to form the desired tetracyclic amine .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the described synthetic route can be adapted for large-scale production. The use of readily available starting materials and efficient reaction conditions makes this synthesis practical for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizine derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium dichromate in acidic conditions.

    Reduction: Sodium borohydride or hydrogenation with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution and organometallic reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted indoloquinolizines and hydrogenated derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s tetracyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The hexahydroindoloquinolizine framework shares structural homology with several natural and synthetic alkaloids. Below, we compare its structural features, synthesis, physicochemical properties, and biological activities with analogous compounds.

Structural Analogues and Substituent Variations
Compound Name Substituents/Modifications Molecular Formula Key Synthetic Features Yield (%) Biological Activity/Target References
Target Compound Ketone at C7, (12bS) configuration C₁₅H₁₆N₂O Lactam cyclization, enantioselective synthesis 75–92% ZipA inhibitor, NMDA receptor ligand
(1R,6S,12bR)-1-Ethyl-6-(hydroxymethyl) derivative (7b) Ethyl at C1, hydroxymethyl at C6 C₁₈H₂₂N₂O₂ HCl/EtOH-mediated lactam opening 69% NMDA receptor antagonism
12-Benzyl derivative (11) Benzyl at C12, hydroxymethyl at C6 C₂₃H₂₄N₂O₂ Benzyl protection/deprotection strategies 80% Not reported (structural studies)
Wenkurt’s Enamine (40163-47-1) Ethyl at C1, reduced unsaturation C₁₇H₂₀N₂ Enamine formation via Pictet–Spengler reaction N/A Synthetic intermediate for alkaloids
CP-320626 Trifluoromethylphenyl substituents C₂₀H₁₇F₃N₂O₂ Multi-component coupling N/A TNF-α binder (hypothetical)
Reserpine Methoxy groups, complex ester side chain C₃₃H₄₀N₂O₉ Natural product isolation N/A Antihypertensive (FDA-approved)

Key Observations :

  • Stereochemistry : Enantiopure derivatives (e.g., (6S,12bR) vs. (6R,12bS)) exhibit distinct biological profiles. For example, (6S,12bR)-configured derivatives show potent NMDA receptor antagonism, while their enantiomers are less active .
  • Substituent Effects : Hydroxymethyl or benzyl groups at C6/C12 enhance solubility and alter receptor binding kinetics. Ethyl groups at C1 (e.g., 7b) improve synthetic accessibility but reduce polarity .
  • Biological Targets: Minor structural changes dramatically shift activity. The parent compound inhibits ZipA (a bacterial cell division protein), whereas reserpine and CP-320626 target human α2-adrenergic receptors and TNF-α, respectively .
Physicochemical and Spectroscopic Comparisons
  • Melting Points : Derivatives with bulky substituents (e.g., 12-benzyl analog 11) exhibit higher melting points (~245–270°C) compared to the parent compound (decomposes above 250°C) .
  • NMR Profiles: The parent compound’s ¹H-NMR shows characteristic indole NH (δ ~10.5 ppm) and quinolizine CH signals (δ ~3.2–4.0 ppm). Ethyl or benzyl substituents introduce upfield shifts (δ ~1.2–1.5 ppm for CH₃ groups) .
  • Chirality : Specific rotation values (e.g., [α]²⁰_D = +143.6° for (6S,12bR)-7a) confirm enantiopurity, critical for receptor selectivity .

Biological Activity

Ethyl 12-bromododecanoate (CAS No. 72338-48-8) is a brominated fatty acid ester that has garnered attention in various biological studies due to its potential applications in pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Ethyl 12-bromododecanoate has the molecular formula C14H27BrO2C_{14}H_{27}BrO_2 and a molecular weight of approximately 307.27 g/mol. It is characterized by its moderate solubility and lipophilic nature, which influences its biological interactions.

PropertyValue
Molecular FormulaC14H27BrO2C_{14}H_{27}BrO_2
Molecular Weight307.27 g/mol
Log P4.845
SolubilityModerately soluble
Bioavailability Score0.55

Mechanisms of Biological Activity

  • Antimicrobial Properties : Ethyl 12-bromododecanoate exhibits antimicrobial activity against various bacterial strains. Studies have shown that the compound disrupts bacterial cell membranes, leading to cell lysis and death. This mechanism is particularly relevant for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Research indicates that ethyl 12-bromododecanoate may modulate inflammatory pathways. It has been observed to inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Preliminary studies have indicated that ethyl 12-bromododecanoate possesses cytotoxic effects on certain cancer cell lines. The compound appears to induce apoptosis through the activation of caspases, which are crucial for programmed cell death.

Study on Antimicrobial Activity

A study conducted by Pawsey et al. (2003) evaluated the efficacy of ethyl 12-bromododecanoate against Gram-positive and Gram-negative bacteria. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, highlighting its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Research

In a controlled experiment, ethyl 12-bromododecanoate was administered to mice with induced inflammation. The compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), suggesting its utility in managing inflammatory responses .

Cytotoxicity Assessment

A recent study published in the Journal of the American Chemical Society explored the cytotoxic effects of ethyl 12-bromododecanoate on breast cancer cell lines (MCF-7). The findings indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM .

Q & A

Q. What interdisciplinary frameworks link this compound’s chemical properties to environmental fate studies?

  • Methodological Answer : Apply fugacity models (e.g., EQC) to predict partitioning in air/water/soil. Biodegradation assays (OECD 301F) quantify half-lives, while QSAR models estimate ecotoxicity (e.g., LC₅₀ for Daphnia magna) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one
Reactant of Route 2
1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.